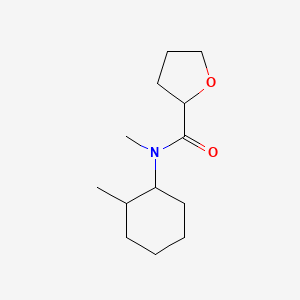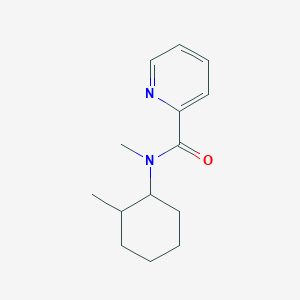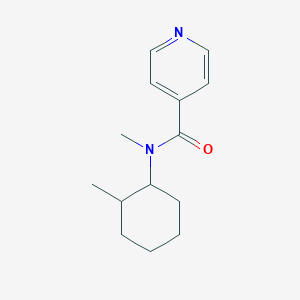
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one, also known as DHIQCP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in the regulation of mood, behavior, and movement. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemical and Physiological Effects
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to exhibit several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which are important factors in the development of neurological disorders. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to improve cognitive function and motor behavior in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain and central nervous system. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been shown to have low toxicity and few side effects in animal models. However, one limitation of using 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.
Future Directions
There are several future directions for research involving 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one. One direction is to further investigate its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, future research could focus on the development of more efficient synthesis methods for 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one and the optimization of its pharmacological properties. Finally, future research could investigate the potential use of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one in combination with other therapeutic agents for the treatment of neurological disorders.
Conclusion
In conclusion, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed. Further research is needed to fully understand the potential of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one as a therapeutic agent for neurological disorders.
Synthesis Methods
The synthesis of 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one involves the reaction of 3,4-dihydro-1H-isoquinoline-2-carboxylic acid with 1-propan-2-ylamine and pyrrolidine-2,5-dione. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been the subject of several scientific studies due to its potential use as a therapeutic agent. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective properties in animal models. Additionally, 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12(2)19-11-15(9-16(19)20)17(21)18-8-7-13-5-3-4-6-14(13)10-18/h3-6,12,15H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNXVADWVSSPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-bromophenyl)ethyl]-4-cyanobenzamide](/img/structure/B7494996.png)
![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
![N'-[(E)-(6-chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B7495012.png)
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
![2-[(2,3-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495036.png)
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)



![1-(3-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7495094.png)

![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)